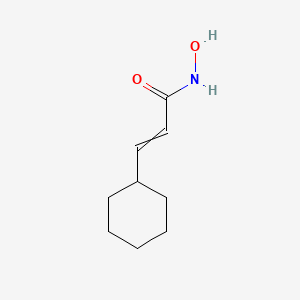
3-Cyclohexyl-N-hydroxyprop-2-enamide
Cat. No. B8662844
Key on ui cas rn:
651738-75-9
M. Wt: 169.22 g/mol
InChI Key: LXIOHJHWOFKOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08227516B2
Procedure details


to a solution of 3-Cyclohexylacrylic acid (5.30 g, 31.3 mmol) in DMF (100 mL) was added EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (7.80 g, 40.7 mmol) and HOBt (1-hydroxybenzotriazole hydrate) (5.07 g, 37.6 mmol). After stirring for 30 min at room temperature hydroxylamine hydrochloride (3.26 g, 47.0 mmol) and triethylamine (6.94 mL, 50.1 mmol) were added. After additional 18 hours stirring at room temperature the precipitate was filtered and washed with DMF. The DMF phases were combined. The solvent was concentrated in vacuo. 1 N HCl (50 mL) was added. After extraction with ethyl acetate (3×100 mL) and dichloromethane (2×100 mL) the organic layers were combined, washed with 1 N HCl (10 mL) and sodium chloride saturated solution (10 mL) and dried with magnesium sulfate. The solvent was removed in vacuo. The product was crystallized from ethyl acetate by addition of petroleum ether. This step removed large amounts of HOBt, the substance was then further purified by preparative HPLC using an acetonitrile/water gradient. This yielded (1.54 g, 9.08 mmol) of 3-Cyclohexyl-N-hydroxy-acrylamide. 1H NMR (300 MHz, [D6-DMSO]: δ=0.99-1.35 (m, 5H) and 1.56-1.73 (m, 5H) (cyclohexyl-CH2), 2.00-2.13 (m, 1H, cyclohexyl CH), 5.67 (d, J=15.7 Hz, 1H, C═C—H), 6.58 (dd, J=15.7 and J=6.3 Hz, 1H, C═C—H), 8.77 (s, 1H) and 10.49 (s, 1H) (NH and OH). 13C NMR (75 MHz, [D6-DMSO]: δ=25.2, 25.5, 31.5 (cyclohexyl-CH2), 41.1Acyclohexyl-CH), 118.8 and 147.1 (C═C), 162.8 (C(═O)NHOH). MS: m/z calcd for (C9H15NO2) [M+H]+ 170; found 170.






Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([CH:7]=[CH:8][C:9]([OH:11])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.CN(C)CCCN=C=NCC.O.[OH:25][N:26]1C2C=CC=CC=2N=N1.Cl.NO.C(N(CC)CC)C>CN(C=O)C>[CH:1]1([CH:7]=[CH:8][C:9]([NH:26][OH:25])=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)C=CC(=O)O
|
|
Name
|
|
|
Quantity
|
7.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
|
Name
|
|
|
Quantity
|
5.07 g
|
|
Type
|
reactant
|
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
3.26 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
6.94 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After additional 18 hours stirring at room temperature the precipitate
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with DMF
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solvent was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1 N HCl (50 mL) was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction with ethyl acetate (3×100 mL) and dichloromethane (2×100 mL) the organic layers
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1 N HCl (10 mL) and sodium chloride saturated solution (10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was crystallized from ethyl acetate by addition of petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This step removed large amounts of HOBt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the substance was then further purified by preparative HPLC
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)C=CC(=O)NO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 9.08 mmol | |
| AMOUNT: MASS | 1.54 g | |
| YIELD: CALCULATEDPERCENTYIELD | 29% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
